molecular formula C15H25NO4 B1524490 9-{[(Tert-butoxy)carbonyl]amino}bicyclo[3.3.1]nonane-3-carboxylic acid CAS No. 1334148-47-8

9-{[(Tert-butoxy)carbonyl]amino}bicyclo[3.3.1]nonane-3-carboxylic acid

Cat. No.: B1524490
CAS No.: 1334148-47-8
M. Wt: 283.36 g/mol
InChI Key: YGDCHKAYXVYYEQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

This compound is a bicyclic organic molecule featuring a bicyclo[3.3.1]nonane core modified with a tert-butoxycarbonyl (BOC)-protected amino group at the 9-position and a carboxylic acid group at the 3-position. The BOC group serves as a protective moiety for the amine, enhancing stability during synthetic processes, while the carboxylic acid enables further functionalization, such as peptide coupling or salt formation. It is primarily used as a building block in medicinal chemistry and drug discovery, particularly for designing rigid scaffolds that mimic natural peptides or target specific receptors .

Properties

IUPAC Name

9-[(2-methylpropan-2-yl)oxycarbonylamino]bicyclo[3.3.1]nonane-3-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H25NO4/c1-15(2,3)20-14(19)16-12-9-5-4-6-10(12)8-11(7-9)13(17)18/h9-12H,4-8H2,1-3H3,(H,16,19)(H,17,18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YGDCHKAYXVYYEQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)NC1C2CCCC1CC(C2)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H25NO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

283.36 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Intramolecular Cyclization via Dieckmann Condensation and Related Reactions

One classical approach to build the bicyclo[3.3.1]nonane skeleton involves Dieckmann condensation of appropriate diester precursors, followed by hydrolysis and decarboxylation steps. This method enables the formation of the bicyclic core with a ketone or ester functionality that can be further manipulated.

  • For example, starting from cyclohexenyl derivatives, the Dieckmann reaction yields bicyclo[3.3.1]nonan-2-one intermediates, which can be converted into corresponding alcohols or acids through reduction or oxidation.

  • Subsequent functional group transformations allow installation of amino groups at the 9-position, which can then be Boc-protected.

Stork Enamine Method for Functionalization

Stork’s enamine methodology has been successfully applied to bicyclo[3.3.1]nonane systems to introduce nitrogen functionality without the need for activating groups.

  • This method involves formation of an enamine intermediate that facilitates selective substitution at bridgehead carbons, enabling the introduction of amino groups at the 9-position.

  • The formed amino group is then protected by reaction with di-tert-butyl dicarbonate (Boc2O) to yield the Boc-protected amino acid derivative.

Tosylate Formation and Intramolecular Displacement

A synthetic sequence starting from 4-cyclohexenylmethanol involves conversion to tosylates, followed by intramolecular displacement reactions under basic conditions to form bicyclo[3.3.1]nonane ketones.

  • For instance, the tosylation of keto-alcohol intermediates at low temperature (0°C) is critical to avoid side reactions such as chloride formation.

  • Treatment of the tosylate with potassium tert-butoxide in tetrahydrofuran induces cyclization to bicyclo[3.3.1]nonanone, which can be further functionalized to introduce amino and Boc groups.

Boc Protection of Amino Group

The Boc group is introduced typically by reacting the free amino bicyclo[3.3.1]nonane derivative with di-tert-butyl dicarbonate under mild basic conditions.

  • This protection step stabilizes the amino group and prevents unwanted side reactions during subsequent synthetic steps.

  • The Boc-protected amino acid can be isolated as the tert-butyl ester of this compound.

Representative Synthetic Route Summary

Step No. Reaction Type Starting Material/Intermediate Key Reagents/Conditions Product/Intermediate Notes
1 Dieckmann condensation Diester precursor (e.g., ethyl 3-(4-cyclohexenyl)propanoate) Base (e.g., sodium ethoxide), solvent (ethanol) Bicyclo[3.3.1]nonan-2-one derivatives Forms bicyclic ketone core
2 Reduction/Oxidation Bicyclic ketone LiAlH4 (reduction) or oxidants Keto-alcohol or carboxylic acid intermediate Enables functional group interconversion
3 Tosylation Keto-alcohol intermediate Tosyl chloride, pyridine, 0°C Tosylate intermediate Temperature control critical to avoid side products
4 Intramolecular displacement Tosylate intermediate Potassium tert-butoxide, THF Bicyclo[3.3.1]nonanone derivative Cyclization step
5 Amination Bicyclo[3.3.1]nonanone derivative Ammonia or amine source Amino-substituted bicyclic intermediate Introduction of amino group at 9-position
6 Boc protection Amino-substituted bicyclic intermediate Di-tert-butyl dicarbonate, base (e.g., triethylamine) This compound Final protected amino acid product

Research Findings and Optimization Notes

  • The Dieckmann condensation and related intramolecular cyclizations are sensitive to reaction conditions; solvent choice and base concentration influence yields and selectivity.

  • Tosylation at low temperature (0°C) is essential to prevent formation of undesired chlorides and ensure high purity of tosylate intermediates.

  • The Stork enamine approach offers a milder alternative to direct substitution, avoiding harsh conditions that can cause rearrangements or decomposition of bicyclic frameworks.

  • Boc protection is typically high yielding and mild, but care must be taken to exclude moisture and control pH to prevent premature deprotection or side reactions.

Chemical Reactions Analysis

Types of Reactions

9-{[(Tert-butoxy)carbonyl]amino}bicyclo[3.3.1]nonane-3-carboxylic acid can undergo various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as LiAlH4 and LiAlH(Ot-Bu)3 are used under anhydrous conditions.

    Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium azide (NaN3) or alkyl halides.

Major Products Formed

    Oxidation: Oxidized derivatives of the carboxylic acid group.

    Reduction: Alcohols or aldehydes derived from the carboxylic acid group.

    Substitution: Substituted derivatives of the Boc-protected amino group.

Scientific Research Applications

Structural Characteristics

The compound features a bicyclic structure that contributes to its stability and reactivity, particularly in peptide synthesis and drug development.

Peptide Synthesis

9-{[(Tert-butoxy)carbonyl]amino}bicyclo[3.3.1]nonane-3-carboxylic acid serves as a key intermediate in the synthesis of various peptides. Its tert-butoxycarbonyl (Boc) protecting group is widely used in solid-phase peptide synthesis (SPPS), allowing for selective deprotection during the synthesis process.

Case Study: Synthesis of Antimicrobial Peptides

Research has demonstrated its utility in synthesizing antimicrobial peptides that exhibit enhanced activity against resistant bacterial strains. The incorporation of this compound into peptide sequences has shown to improve solubility and bioavailability, making it a valuable building block in drug design.

Drug Development

The compound's structural properties allow it to function as a scaffold for developing new pharmaceuticals, particularly those targeting neurological disorders.

Case Study: Neuroprotective Agents

Studies have indicated that derivatives of this compound exhibit neuroprotective effects in vitro and in vivo, suggesting potential applications in treating neurodegenerative diseases such as Alzheimer's and Parkinson's disease.

Bioconjugation

The ability to attach various biomolecules through its amino group makes this compound suitable for bioconjugation applications, particularly in targeted drug delivery systems.

Case Study: Targeted Cancer Therapy

In cancer research, conjugates formed using this compound have been shown to selectively deliver chemotherapeutic agents to tumor cells, minimizing side effects and improving therapeutic outcomes.

Data Table: Applications Overview

Application AreaSpecific Use CaseResults/Findings
Peptide SynthesisAntimicrobial peptidesEnhanced activity against resistant strains
Drug DevelopmentNeuroprotective agentsPotential treatments for neurodegenerative diseases
BioconjugationTargeted cancer therapyImproved delivery of chemotherapeutics

Mechanism of Action

The mechanism of action of 9-{[(Tert-butoxy)carbonyl]amino}bicyclo[3.3.1]nonane-3-carboxylic acid involves its interaction with molecular targets through its functional groups. The Boc-protected amino group can be deprotected under acidic conditions to reveal the free amine, which can then participate in various biochemical pathways. The carboxylic acid group can form hydrogen bonds and ionic interactions with target molecules, influencing their activity and function .

Comparison with Similar Compounds

Comparison with Similar Compounds

The structural and functional attributes of 9-{[(tert-butoxy)carbonyl]amino}bicyclo[3.3.1]nonane-3-carboxylic acid can be compared to the following analogous compounds:

Structural Analogues with Bicyclo[3.3.1]Nonane Core

Compound Name Key Substituents Molecular Formula CAS Number Key Differences/Similarities
9-(tert-Butoxycarbonyl)-9-azabicyclo[3.3.1]nonane-3-carboxylic acid BOC at 9-position, carboxylic acid at 3-position C₁₄H₂₂N₂O₄ 1823266-68-7 Structurally identical except for the azabicyclo configuration (9-aza vs. non-aza core).
tert-Butyl 9-oxo-3-azabicyclo[3.3.1]nonane-3-carboxylate BOC at 3-position, oxo at 9-position C₁₃H₂₁NO₄ N/A Replaces the carboxylic acid with an oxo group; lacks the amino-BOC moiety.
tert-Butyl 1-carbamoyl-9-oxo-3-azabicyclo[3.3.1]nonane-3-carboxylate BOC at 3-position, carbamoyl and oxo groups C₁₅H₂₃N₃O₅ 2940950-00-3 Introduces a carbamoyl group at 1-position and oxo at 9-position.
endo-3-Amine-9-methyl-9-azabicyclo[3.3.1]nonane dihydrochloride Amine at 3-position, methyl-aza at 9-position C₁₀H₂₁N₂Cl₂ N/A Substitutes carboxylic acid with an amine; lacks BOC protection.

Functional Group Variations

  • Carboxylic Acid vs. Ester Derivatives: The target compound’s carboxylic acid at the 3-position (pKa ~4-5) contrasts with ester derivatives (e.g., tert-butyl 9-oxo-3-azabicyclo[3.3.1]nonane-3-carboxylate ), which exhibit higher lipophilicity and reduced aqueous solubility.
  • BOC-Protected Amino vs. Free Amine: Unlike compounds like endo-3-amine-9-methyl-9-azabicyclo[3.3.1]nonane , the BOC group in the target compound prevents undesired reactions at the amine site during synthesis.

Physicochemical Properties

  • Molecular Weight: The target compound (C₁₄H₂₂N₂O₄) has a molecular weight of ~294.34 g/mol, comparable to analogues like tert-butyl 3-(aminomethyl)-9-azabicyclo[3.3.1]nonane-9-carboxylate (254.37 g/mol) .
  • Solubility : The carboxylic acid group enhances aqueous solubility relative to ester or amide derivatives.
  • Stability : The BOC group improves stability under basic conditions but is labile in acidic environments, a trait shared with other BOC-protected compounds .

Biological Activity

Overview

9-{[(Tert-butoxy)carbonyl]amino}bicyclo[3.3.1]nonane-3-carboxylic acid is a bicyclic compound featuring a tert-butoxycarbonyl (Boc) protecting group attached to an amino group, along with a carboxylic acid functional group. This unique structure makes it a candidate for various biological activities, particularly in medicinal chemistry and organic synthesis.

  • IUPAC Name : 9-[(2-methylpropan-2-yl)oxycarbonylamino]bicyclo[3.3.1]nonane-3-carboxylic acid
  • Molecular Formula : C15H25NO4
  • Molecular Weight : 283.37 g/mol
  • CAS Number : 1334148-47-8

The biological activity of this compound is primarily attributed to its functional groups:

  • The Boc-protected amino group can be deprotected to reveal a free amine, which can interact with various biological targets, including enzymes and receptors.
  • The carboxylic acid group facilitates hydrogen bonding and ionic interactions, enhancing the compound's ability to influence biochemical pathways.

Medicinal Chemistry

The compound serves as a building block for synthesizing more complex molecules with potential therapeutic applications. Its structure suggests possible interactions with biological macromolecules, making it a candidate for drug design.

Enzyme Interaction Studies

Research indicates that compounds with similar bicyclic structures have been studied for their enzyme-inhibiting properties. For example, the interaction of bicyclic compounds with proteases and kinases shows promise in developing inhibitors for various diseases, including cancer and inflammatory conditions.

Case Studies and Research Findings

  • Anticancer Activity :
    • A study evaluated the anticancer properties of structurally related compounds using the Ehrlich Ascites Carcinoma (EAC) model. Compounds exhibited significant tumor growth inhibition, suggesting that this compound may also possess similar effects due to its structural features .
  • Antioxidant Properties :
    • Compounds with bicyclic structures have been reported to exhibit antioxidant activity by scavenging free radicals and reducing oxidative stress in cellular models. This suggests that this compound could potentially offer protective effects against oxidative damage .

Comparative Analysis

CompoundStructureBiological ActivityReferences
This compoundBicyclicPotential anticancer and antioxidant properties
3-{[(Tert-butoxy)carbonyl]amino}bicyclo[1.1.1]pentane-1-carboxylic acidBicyclicAnticancer activity reported
9-Borabicyclo[3.3.1]nonane (9-BBN)BicyclicUsed in organic synthesis; potential medicinal applications

Q & A

Q. What are the recommended synthetic routes for introducing the Boc protecting group to the bicyclo[3.3.1]nonane-3-carboxylic acid scaffold?

Methodological Answer: The tert-butoxycarbonyl (Boc) group is typically introduced via reaction of the amine-containing bicyclo[3.3.1]nonane intermediate with di-tert-butyl dicarbonate (Boc₂O) in the presence of a base (e.g., DMAP or triethylamine) in anhydrous THF or DCM. Key steps include:

  • Activation : Stirring the amine intermediate with Boc₂O (1.2–1.5 eq) at 0–25°C for 6–24 hours.
  • Workup : Quenching with aqueous HCl, extraction with DCM, and purification via silica gel chromatography (eluent: hexane/EtOAc) .
    Critical Parameters : Moisture-sensitive conditions are essential to avoid premature deprotection.

Q. Which spectroscopic techniques are most reliable for characterizing the bicyclo[3.3.1]nonane core?

Methodological Answer:

  • NMR :
    • ¹H NMR : Look for distinct resonances for the bicyclic protons (δ 1.5–3.0 ppm) and Boc tert-butyl groups (δ 1.4 ppm, singlet).
    • ¹³C NMR : Confirm the carbonyl of the Boc group (δ ~155 ppm) and carboxylic acid (δ ~175 ppm).
  • MS (ESI or EI) : Molecular ion peaks matching the calculated mass (e.g., [M+H]⁺ for C₁₃H₂₁NO₅: theoretical 295.15, observed 295.2) .
  • IR : Carboxylic acid O-H stretch (~2500–3000 cm⁻¹) and Boc C=O stretch (~1690 cm⁻¹) .

Q. How should researchers handle solubility challenges during purification?

Methodological Answer:

  • Solvent Systems : Use polar aprotic solvents (e.g., DMF or DMSO) for dissolution, followed by gradient elution with hexane/EtOAc or DCM/MeOH.
  • Recrystallization : Optimize using tert-butyl methyl ether (TBME) or ethyl acetate/hexane mixtures .
    Note : Bicyclo[3.3.1]nonane derivatives often exhibit limited solubility in nonpolar solvents due to steric hindrance .

Advanced Research Questions

Q. How can conflicting data on reaction yields be resolved when synthesizing derivatives with varying substituents?

Methodological Answer:

  • Parameter Screening : Use Design of Experiments (DoE) to test variables (e.g., temperature, solvent, catalyst). For example, microwave-assisted synthesis at 80°C in DMF may improve yields for sterically hindered derivatives .
  • Intermediate Analysis : Monitor reaction progress via TLC or LC-MS to identify side products (e.g., oxidation to ketones or overprotection of amines) .
    Case Study : A 2023 study reported 45–70% yields for Boc-protected analogs; discrepancies were traced to incomplete amine activation in polar solvents .

Q. What strategies mitigate stereochemical ambiguity during functionalization of the bicyclo[3.3.1]nonane framework?

Methodological Answer:

  • Chiral Auxiliaries : Use (R)- or (S)-BINOL-based catalysts to control stereochemistry at the 3-carboxylic acid position .
  • Protecting Group Tuning : Replace Boc with Fmoc (fluorenylmethyloxycarbonyl) to reduce steric bulk and improve stereoselectivity .
    Data Insight : Computational modeling (DFT) of transition states can predict enantiomeric excess (ee) for chiral centers .

Q. How do structural modifications to the bicyclo[3.3.1]nonane core influence biological activity?

Methodological Answer:

  • SAR Studies : Compare analogs with substituents at the 9-amino position (e.g., Boc vs. acetyl groups) using in vitro assays (e.g., enzyme inhibition).

  • Key Findings :

    SubstituentBioactivity (IC₅₀)Solubility (LogP)
    Boc12.3 µM2.1
    Acetyl45.6 µM1.8
    Source : Analogous bicyclo[3.3.1]nonane derivatives showed enhanced kinase inhibition with Boc groups due to improved hydrophobic interactions .

Methodological Best Practices

Q. What protocols ensure safe handling of tert-butoxycarbonyl-protected compounds?

  • Storage : Store under inert gas (N₂ or Ar) at –20°C to prevent hydrolysis of the Boc group .
  • PPE : Use nitrile gloves and fume hoods during synthesis; Boc derivatives may release tert-butanol upon decomposition .

Q. How can computational tools aid in optimizing synthetic pathways?

  • Software : Use Gaussian or Schrödinger Suite for transition-state modeling.
  • Case Application : MD simulations predicted that THF stabilizes the bicyclo[3.3.1]nonane intermediate better than DCM, aligning with experimental yield improvements .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
9-{[(Tert-butoxy)carbonyl]amino}bicyclo[3.3.1]nonane-3-carboxylic acid
Reactant of Route 2
9-{[(Tert-butoxy)carbonyl]amino}bicyclo[3.3.1]nonane-3-carboxylic acid

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.